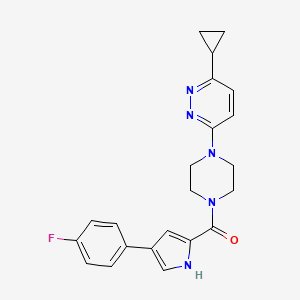

![molecular formula C18H15N3O4 B2860615 N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226428-61-0](/img/structure/B2860615.png)

N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains an indole group and a benzo[d][1,3]dioxol-5-ylamino group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzo[d][1,3]dioxol-5-ylamino is a benzodioxole with an amino group attached .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized using the Schiff base method . This involves a condensation reaction between an aldehyde and an amine .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Substituted β-Carbolines : Gold(III)-catalyzed cyclization of N-propargylamides, including structures related to the compound , has been developed to prepare β-carbolines, which are core structures in various natural products with potential biological activities (Verniest, England, Kimpe, & Padwa, 2010).

Biological Activity Spectrum : A study on benzamides structurally related to the queried compound showed significant biological activities against mycobacterial, bacterial, and fungal strains, suggesting their potential utility in antimicrobial treatments (Imramovský et al., 2011).

Anticholinesterase Activity : Certain indole carboxamides have been synthesized and tested for their anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Antimicrobial Agents : New indole carboxamide derivatives have shown significant antimicrobial activity, suggesting their application in developing new antimicrobial agents (Almutairi et al., 2018).

Catalysis and Biological Activity Evaluation : Studies on benzamide derivatives, including environmentally benign catalysis under microwave irradiations, have evaluated their antibacterial and antifungal activities, further supporting their significance in medicinal chemistry (Ighilahriz-Boubchir et al., 2017).

Antioxidant and Anti-inflammatory Applications

Antioxidant Properties : N-substituted indole-2-carboxamides were investigated for their antioxidant roles, showing significant inhibitory effects on superoxide anion, which opens up pathways for their use in oxidative stress-related conditions (Bozkaya et al., 2007).

Anti-inflammatory Drug Design : Research focusing on the design and synthesis of indole acetamide derivatives has explored their anti-inflammatory properties through molecular docking analysis, suggesting their potential as anti-inflammatory drugs (Al-Ostoot et al., 2020).

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c22-17(21-11-5-6-15-16(7-11)25-10-24-15)9-20-18(23)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9-10H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPDDWKLNBRLNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile](/img/structure/B2860540.png)

![1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2860542.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860544.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2860545.png)

![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2860546.png)

![Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2860547.png)

![1,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride](/img/structure/B2860548.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860549.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)